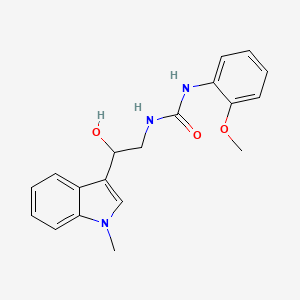
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, is a structurally complex molecule that appears to be related to various pharmacologically active urea derivatives. These derivatives have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. The compound features an indole moiety, which is a common structure in many pharmaceuticals, and a methoxyphenyl group, which can contribute to the molecule's binding affinity and selectivity towards biological targets .
Synthesis Analysis
The synthesis of related urea derivatives often involves the formation of C-N bonds and the use of isocyanates as urea precursors. For instance, the synthesis of indole-cyclic urea fused derivatives has been achieved through a double cyclization process catalyzed by silver (Ag) using aminophenyl propargyl alcohols and isocyanates . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, considering the structural similarities with the discussed compounds.
Molecular Structure Analysis
The molecular structure of a closely related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. It crystallizes in the monoclinic space group, and its geometry has been precisely determined, which is crucial for understanding the compound's interactions with biological targets .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including cyclization and condensation. The reactivity of the urea moiety is often exploited in the synthesis of pharmacologically active compounds. For example, the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea under specific conditions leads to the formation of an unexpected urea derivative . These reactions are essential for the structural modification and optimization of the lead compounds in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, thermal stability, and crystal structure, are important for their practical applications. For instance, the thermal behavior and crystal structure of some synthesized compounds have been studied, revealing their stability and potential for non-linear optical behavior, which could be indicative of the properties of the compound . Additionally, the antibacterial activity of these compounds has been evaluated, suggesting that the compound of interest may also possess similar biological properties.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using various spectroscopic methods. The crystal structure was determined, showing it crystallizes in the monoclinic space group P2(1)/c. The compound exhibits significant antitumor activity, and its potency in the CDK4 target was rationalized through docking studies, indicating its interactions with active site residues of the CDK4 protein (Hu et al., 2018).
Crystallographic Analysis
- The title compound's crystal structure was analyzed, revealing that the planar indole component is twisted at an angle with respect to the rest of the molecule. The hydroxy groups in the molecule are involved in both intramolecular and intermolecular hydrogen bonds. The compound is part of a series studied for biological activity (Saharin et al., 2008).
Directed Lithiation and Chemical Reactivity
- The compound was subject to directed lithiation, leading to the formation of dilithium reagents. These reagents reacted with various electrophiles to yield corresponding substituted products. The study highlights the compound's chemical reactivity and potential utility in synthetic organic chemistry (Smith et al., 2013).
Enzyme Inhibition and Biochemical Evaluation
- A series of derivatives of the compound was synthesized and evaluated for antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking the pharmacophoric moieties and to test compounds with greater conformational flexibility. The results indicated that certain structural modifications in the compound's derivatives are compatible with high inhibitory activities (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-12-14(13-7-3-5-9-16(13)22)17(23)11-20-19(24)21-15-8-4-6-10-18(15)25-2/h3-10,12,17,23H,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZEXTVHURFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

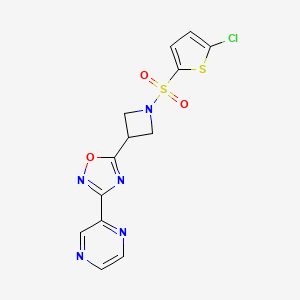
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
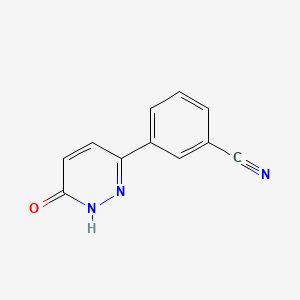
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
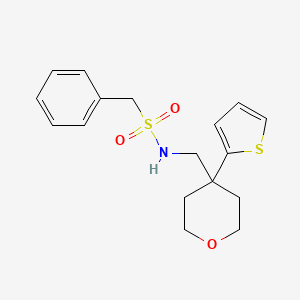
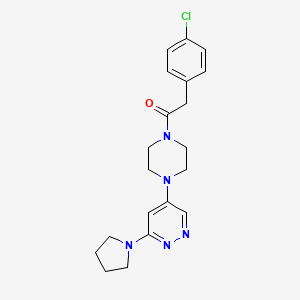
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)